molecular formula C12H17ClFN3S B15115435 1-(5-fluoro-2-thienyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine

1-(5-fluoro-2-thienyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B15115435
M. Wt: 289.80 g/mol
InChI Key: ICHAKSSNYUQRTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-fluoro-2-thienyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorinated thiophene ring and a pyrazole moiety, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-fluoro-2-thienyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated thiophene derivative, followed by the introduction of the pyrazole moiety through a series of coupling reactions. Common reagents used in these reactions include organolithium compounds, halogenating agents, and transition metal catalysts.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(5-fluoro-2-thienyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated thiophene ring, facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atom with other functional groups.

Scientific Research Applications

1-(5-fluoro-2-thienyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(5-fluoro-2-thienyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chloro-2-thienyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine
  • 1-(5-bromo-2-thienyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine
  • 1-(5-methyl-2-thienyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine

Uniqueness

1-(5-fluoro-2-thienyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design and materials science.

Properties

Molecular Formula

C12H17ClFN3S

Molecular Weight

289.80 g/mol

IUPAC Name

1-(5-fluorothiophen-2-yl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C12H16FN3S.ClH/c1-9(2)16-8-10(6-15-16)5-14-7-11-3-4-12(13)17-11;/h3-4,6,8-9,14H,5,7H2,1-2H3;1H

InChI Key

ICHAKSSNYUQRTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)CNCC2=CC=C(S2)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.